2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide
CAS No.: 1251620-92-4
Cat. No.: VC4850642
Molecular Formula: C20H23N5OS
Molecular Weight: 381.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251620-92-4 |
|---|---|
| Molecular Formula | C20H23N5OS |
| Molecular Weight | 381.5 |
| IUPAC Name | 2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide |
| Standard InChI | InChI=1S/C20H23N5OS/c1-13(2)16-5-7-17(8-6-16)23-19(26)11-27-20-10-18(21-12-22-20)25-15(4)9-14(3)24-25/h5-10,12-13H,11H2,1-4H3,(H,23,26) |
| Standard InChI Key | SXTCFHFTWHNROR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C(C)C)C |
Introduction
Structural Features:
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Core Framework: The molecule contains a pyrimidine ring substituted with a pyrazole group at the 6-position.
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Thioether Linkage: A sulfur atom connects the pyrimidine ring to an acetamide moiety.
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Amide Substituent: The acetamide group is further substituted with a 4-isopropylphenyl group.
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Functional Groups:
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Pyrazole (heterocyclic nitrogen-containing ring)
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Pyrimidine (six-membered aromatic ring with nitrogen atoms)
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Thioether (-S-) linkage
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Amide (-CONH-) group
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Synthesis Pathway
Although no specific synthesis details for this compound are available in the search results, similar compounds involving pyrazole and pyrimidine frameworks are typically synthesized through multistep reactions involving:
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Formation of Pyrazole Ring: Pyrazoles are synthesized via cyclization reactions involving hydrazines and diketones.
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Pyrimidine Derivatization: Pyrimidines are often functionalized using nucleophilic substitution or condensation reactions.
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Thioether Formation: The sulfur linkage is introduced via thiolation reactions using thiols or disulfides.
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Amide Coupling: The final step involves coupling the acetamide moiety with an aromatic amine derivative.
Characterization of such compounds is typically confirmed using techniques like:
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NMR Spectroscopy (¹H and ¹³C) for structural elucidation.
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Mass Spectrometry (MS) for molecular weight confirmation.
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Infrared (IR) Spectroscopy for functional group analysis.
Potential Applications:
Compounds with similar structural motifs often exhibit diverse biological activities due to their heterocyclic frameworks and functional groups:
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Antimicrobial Activity: Pyrimidine and pyrazole derivatives are known for their antibacterial and antifungal properties .
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Anti-inflammatory Potential: Molecular docking studies on related compounds suggest possible inhibition of enzymes like 5-lipoxygenase .
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Anticancer Properties: Some derivatives containing sulfur linkages exhibit cytotoxicity against cancer cell lines .
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Antitubercular Activity: Pyrazolo-pyrimidine scaffolds have shown promise as inhibitors of Mycobacterium tuberculosis ATP synthase .
Comparative Analysis with Related Compounds
To better understand the significance of this compound, it is useful to compare it with structurally similar molecules:
Such comparisons highlight the versatility of heterocyclic frameworks in pharmaceutical applications.
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